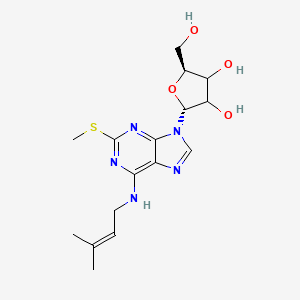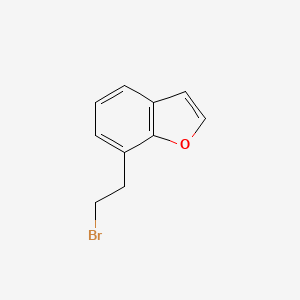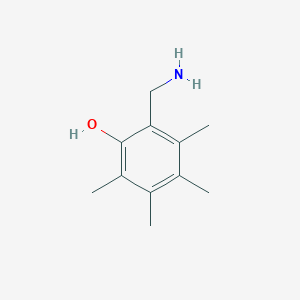
N-Methyldiethanolamine-13C,d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyldiethanolamine-13C,d3Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of N-Methyldiethanolamine, where the carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium (d3), respectively. This compound is often utilized in various analytical and biochemical applications due to its unique isotopic labeling, which allows for precise tracking and analysis in complex biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyldiethanolamine-13C,d3Hydrochloride typically involves the ethoxylation of methylamine using ethylene oxide. The reaction proceeds as follows: [ \text{CH}_3\text{NH}_2 + 2 \text{C}_2\text{H}_4\text{O} \rightarrow \text{CH}_3\text{N}(\text{C}_2\text{H}_4\text{OH})_2 ] In this process, methylamine reacts with ethylene oxide to form N-Methyldiethanolamine. For the isotopically labeled version, carbon-13 and deuterium-labeled ethylene oxide are used .
Industrial Production Methods
Industrial production of N-Methyldiethanolamine-13C,d3Hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified and converted to its hydrochloride salt form for stability and ease of handling .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyldiethanolamine-13C,d3Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Condensation: It can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Condensation: Typically involves the use of aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
Oxidation: N-Methyldiethanolamine N-oxide.
Substitution: Various substituted derivatives depending on the reagent used.
Condensation: Imines or Schiff bases.
Applications De Recherche Scientifique
N-Methyldiethanolamine-13C,d3Hydrochloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Biology: Utilized in metabolic studies to trace biochemical pathways and understand metabolic fluxes.
Medicine: Employed in pharmacokinetic studies to track the distribution and metabolism of drugs.
Mécanisme D'action
The mechanism of action of N-Methyldiethanolamine-13C,d3Hydrochloride involves its incorporation into biochemical pathways where it can be tracked due to its isotopic labeling. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or drug distribution analysis. The isotopic labels allow for precise detection and quantification using techniques like mass spectrometry .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyldiethanolamine: The non-labeled version of the compound.
N-Ethyldiethanolamine: Similar structure but with an ethyl group instead of a methyl group.
Diethanolamine: Lacks the methyl group on the nitrogen atom.
Uniqueness
N-Methyldiethanolamine-13C,d3Hydrochloride is unique due to its isotopic labeling, which allows for precise tracking and analysis in complex systems. This makes it particularly valuable in research applications where accurate quantification and tracing are essential .
Propriétés
Formule moléculaire |
C5H14ClNO2 |
|---|---|
Poids moléculaire |
159.63 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl(trideuterio(113C)methyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-6(2-4-7)3-5-8;/h7-8H,2-5H2,1H3;1H/i1+1D3; |
Clé InChI |
CMPOVQUVPYXEBN-SPZGMPHYSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])N(CCO)CCO.Cl |
SMILES canonique |
CN(CCO)CCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)

![4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B13844637.png)
![Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13844639.png)

![Norfloxacin impurity J [EP impurity]](/img/structure/B13844655.png)
![3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one](/img/structure/B13844657.png)


![D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4](/img/structure/B13844688.png)
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid](/img/structure/B13844692.png)


